molecular formula C10H12N2O B1609701 (4-Methoxy-benzylamino)-acetonitrile CAS No. 63086-28-2

(4-Methoxy-benzylamino)-acetonitrile

Cat. No.: B1609701
CAS No.: 63086-28-2
M. Wt: 176.21 g/mol
InChI Key: YLTXKLKHLKFNLB-UHFFFAOYSA-N
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Description

(4-Methoxy-benzylamino)-acetonitrile is an organic compound with the molecular formula C9H10N2O. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzylamine moiety, which is further connected to an acetonitrile group (-CH2CN). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzylamino)-acetonitrile typically involves the reaction of 4-methoxybenzylamine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzylamino)-acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-benzylamino)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzylamino)-acetonitrile depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Lacks the nitrile group, making it less reactive in certain types of chemical reactions.

    4-Methoxyphenethylamine: Contains an ethyl group instead of a nitrile, affecting its reactivity and applications.

    4-Methoxybenzonitrile: Lacks the amine group, limiting its use in amine-specific reactions.

Uniqueness

(4-Methoxy-benzylamino)-acetonitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-4-2-9(3-5-10)8-12-7-6-11/h2-5,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTXKLKHLKFNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433717
Record name {[(4-Methoxyphenyl)methyl]amino}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63086-28-2
Record name 2-[[(4-Methoxyphenyl)methyl]amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63086-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[(4-Methoxyphenyl)methyl]amino}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of TEA (55.9 ml, 401 mmol), (4-methoxyphenyl)methanamine (50 g, 364 mmol) and 2-bromoacetonitrile (43.7 g, 364 mmol) in THF (500 ml) was stirred at about 10° C. for about 12 h in a 500 ml round-bottomed flask. The reaction was filtered through a pad of silica gel. The crude material was deposited onto silica gel, loaded onto a silica gel column and eluted with Hex/EtOAc (1:1) to afford the title compound (49 g, 278 mmol, 76% yield). 1H-NMR (CDCl3, 400 MHz): δ=3.55 (s, 2H), 3.81 (s, 3H), 3.87 (s, 2H), 6.88 (d, 2H, J=8.4 Hz), 7.26 (d, 2H, J=8.0 Hz)
[Compound]
Name
TEA
Quantity
55.9 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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